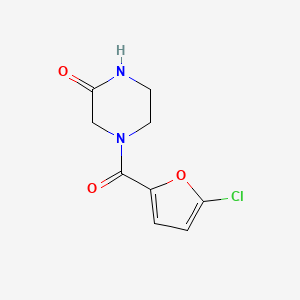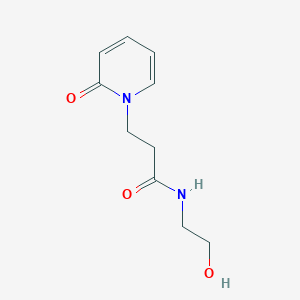
n-(2-Hydroxyethyl)-3-(2-oxopyridin-1(2h)-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-(2-Hydroxyethyl)-3-(2-oxopyridin-1(2h)-yl)propanamide: is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and properties. This compound features a hydroxyethyl group attached to a pyridinone ring, which is further connected to a propanamide moiety. The presence of these functional groups allows the compound to participate in a variety of chemical reactions, making it a versatile molecule for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of n-(2-Hydroxyethyl)-3-(2-oxopyridin-1(2h)-yl)propanamide typically involves the reaction of 2-hydroxyethylamine with 3-(2-oxopyridin-1(2h)-yl)propanoic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane or dimethylformamide (DMF) and may require a catalyst such as 4-dimethylaminopyridine (DMAP) to improve the yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.
化学反応の分析
Types of Reactions
n-(2-Hydroxyethyl)-3-(2-oxopyridin-1(2h)-yl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The pyridinone ring can be reduced to a dihydropyridine derivative.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: The major product is the corresponding ketone or aldehyde.
Reduction: The major product is the dihydropyridine derivative.
Substitution: The major products are the substituted amides or thioamides.
科学的研究の応用
n-(2-Hydroxyethyl)-3-(2-oxopyridin-1(2h)-yl)propanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
作用機序
The mechanism of action of n-(2-Hydroxyethyl)-3-(2-oxopyridin-1(2h)-yl)propanamide involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the pyridinone ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and inflammatory pathways.
類似化合物との比較
Similar Compounds
- n-(2-Hydroxyethyl)-3-(2-oxopyridin-1(2h)-yl)butanamide
- n-(2-Hydroxyethyl)-3-(2-oxopyridin-1(2h)-yl)pentanamide
- n-(2-Hydroxyethyl)-3-(2-oxopyridin-1(2h)-yl)hexanamide
Uniqueness
n-(2-Hydroxyethyl)-3-(2-oxopyridin-1(2h)-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and applications.
特性
分子式 |
C10H14N2O3 |
|---|---|
分子量 |
210.23 g/mol |
IUPAC名 |
N-(2-hydroxyethyl)-3-(2-oxopyridin-1-yl)propanamide |
InChI |
InChI=1S/C10H14N2O3/c13-8-5-11-9(14)4-7-12-6-2-1-3-10(12)15/h1-3,6,13H,4-5,7-8H2,(H,11,14) |
InChIキー |
VWXJHFXAANDOOT-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=O)N(C=C1)CCC(=O)NCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


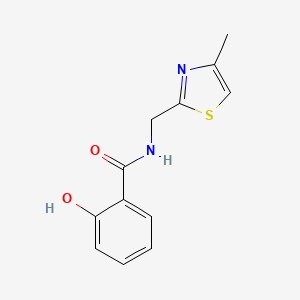
![3,5-Diiodo-4-[(3-nitrobenzyl)oxy]benzaldehyde](/img/structure/B14913881.png)
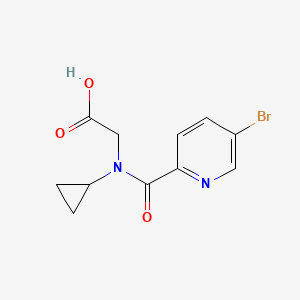
![3-{[2-(3-bromophenoxy)ethyl]sulfanyl}-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B14913893.png)
![n-((2-Methylthiazol-4-yl)methyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14913900.png)
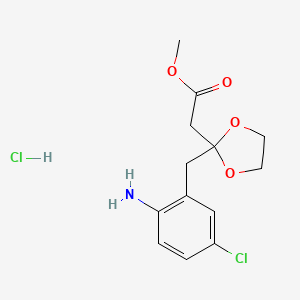


![8-(Fluoromethyl)-6-azaspiro[3.4]octane](/img/structure/B14913928.png)

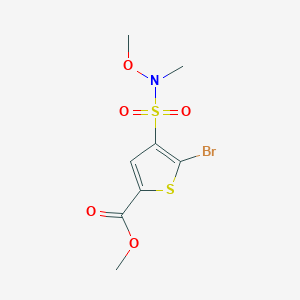
![((1S,2S,5R)-3-Methyl-3-azabicyclo[3.1.0]hexan-2-yl)methanol](/img/structure/B14913957.png)

